molecular formula C10H16N2O3 B3045205 Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate CAS No. 1031257-10-9

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate

Cat. No.: B3045205
CAS No.: 1031257-10-9
M. Wt: 212.25 g/mol
InChI Key: GOSONDIMFIKTBB-UHFFFAOYSA-N
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Description

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate is an organic compound with a complex structure that includes a cyano group, an ester group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium cyanide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products

    Nucleophilic substitution: Formation of substituted nitriles.

    Hydrolysis: Formation of carboxylic acids and alcohols.

    Condensation: Formation of β-keto esters or β-keto amides.

Scientific Research Applications

Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate involves its functional groups:

    Cyano Group: Acts as a nucleophile in substitution reactions.

    Ester Group: Can be hydrolyzed to form carboxylic acids, which can further react to form other compounds.

    Amide Group: Participates in condensation reactions, forming new amide bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar structure but lacks the 2,2-dimethylpropanoyl group.

    Methyl cyanoacetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-cyano-3,3-dimethylbutanoate: Similar structure but with different substituents on the carbon chain.

Properties

IUPAC Name

ethyl 2-cyano-2-(2,2-dimethylpropanoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-15-8(13)7(6-11)12-9(14)10(2,3)4/h7H,5H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSONDIMFIKTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377968
Record name ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031257-10-9
Record name ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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